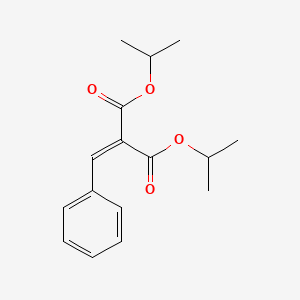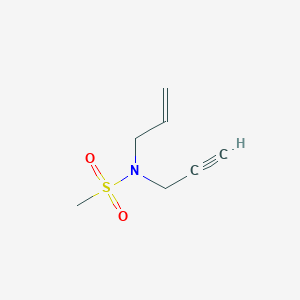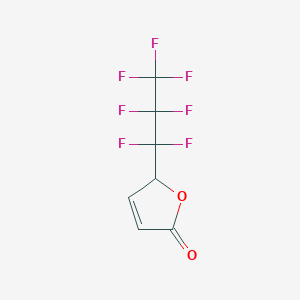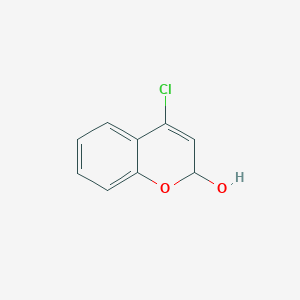![molecular formula C12H11N3O4 B12548352 2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate CAS No. 160207-37-4](/img/structure/B12548352.png)
2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate is a complex organic compound with the molecular formula C11H14N2O3 It is known for its unique structure, which includes a diazonium group, a methoxy group, and a phenylethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require low temperatures and the presence of strong acids to stabilize the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for diazotization, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in diazonium coupling reactions.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo further reactions. These intermediates can interact with various molecular targets, leading to the formation of new compounds. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diazonio-1-methoxy-3-oxodeca-1,6,8-trien-1-olate
- 2-Diazonio-1-methoxy-3-oxo-3-phenyl-1-propen-1-olate
- 2-Diazonio-1-methoxy-3-oxo-3-(phenacylamino)prop-1-en-1-olate
Uniqueness
What sets 2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of the phenylethylamino group, in particular, adds to its versatility in forming various derivatives and intermediates.
Propiedades
Número CAS |
160207-37-4 |
|---|---|
Fórmula molecular |
C12H11N3O4 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
methyl 2-diazo-3-oxo-3-(phenacylamino)propanoate |
InChI |
InChI=1S/C12H11N3O4/c1-19-12(18)10(15-13)11(17)14-7-9(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,17) |
Clave InChI |
KAQMNQSQWWVXNR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=[N+]=[N-])C(=O)NCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


pentasilolane](/img/structure/B12548270.png)

![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)


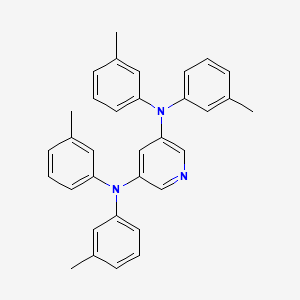
![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
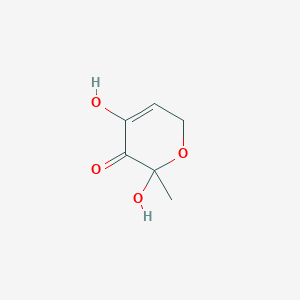
acetate](/img/structure/B12548326.png)

